N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Description
IUPAC Nomenclature Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic deconstruction of its molecular architecture. The parent structure is acetamide , with substitutions at both the nitrogen atom of the amide group and the piperazine ring. The nitrogen of the acetamide moiety is bonded to a 2,4-dimethylphenyl group , while the piperazine ring at the 1-position of the acetamide is substituted with a 2-hydroxy-3-(2-methoxyphenoxy)propyl chain.
Breaking this down:
- N-(2,4-dimethylphenyl) : Indicates substitution on the amide nitrogen with a benzene ring bearing methyl groups at the 2- and 4-positions.
- 2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl] : Specifies a piperazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a propyl chain. This propyl chain features a hydroxyl group at the 2-position and a 2-methoxyphenoxy group at the 3-position.
Comparative analysis with closely related compounds, such as ranolazine derivatives, reveals that the 2,4-dimethylphenyl substitution distinguishes this molecule from the more commonly studied 2,6-dimethylphenyl analogs. This positional isomerism influences steric and electronic properties, which may modulate biological interactions.
Comparative Structural Analysis with Ranolazine Derivatives
Ranolazine, a clinically approved antianginal agent, shares structural homology with the subject compound. Both molecules feature:
- A piperazine core substituted with a hydroxypropyl chain.
- A methoxyphenoxy group attached to the propyl chain.
- An acetamide group linked to a substituted phenyl ring.
Key differences lie in the substitution pattern of the phenyl ring and the protonation state of the piperazine nitrogen. Ranolazine incorporates a 2,6-dimethylphenyl group (xylidide) and exists as a dihydrochloride salt, whereas the subject compound uses a 2,4-dimethylphenyl group . This alteration redistributes electron density across the aromatic ring, potentially affecting binding interactions with biological targets such as ion channels.
A structural overlay of the two molecules (hypothetical, based on ranolazine’s crystallographic data) would highlight divergent van der Waals interactions due to the methyl group positions. For instance, the 2,4-dimethyl configuration creates a more asymmetric steric profile compared to the symmetrical 2,6-dimethyl arrangement, which could influence molecular packing in crystal lattices or docking into protein binding pockets.
Crystallographic and Conformational Studies
While direct crystallographic data for N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide are not yet available, inferences can be drawn from ranolazine’s high-resolution cryo-EM and X-ray structures. Ranolazine’s binding to the cardiac sodium channel NaV1.5 reveals critical interactions:
- π-stacking between its dimethylbenzene ring and phenylalanine residues (e.g., F1762).
- Hydrogen bonding between the hydroxypropyl chain and polar residues in the channel’s pore module.
The subject compound’s 2,4-dimethylphenyl group may adopt a distinct orientation in similar binding pockets due to reduced symmetry. Molecular dynamics simulations predict that the hydroxyl and methoxyphenoxy groups stabilize the propyl chain in a gauche conformation , optimizing hydrogen-bonding potential with adjacent residues.
Conformational flexibility of the piperazine ring is another critical factor. In ranolazine, the piperazine adopts a chair conformation with the hydroxypropyl chain equatorial to minimize steric strain. Analogous behavior is expected for the subject compound, though the 2,4-dimethylphenyl group may introduce subtle torsional constraints affecting ring puckering.
Properties
CAS No. |
701193-65-9 |
|---|---|
Molecular Formula |
C24H33N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-8-9-21(19(2)14-18)25-24(29)16-27-12-10-26(11-13-27)15-20(28)17-31-23-7-5-4-6-22(23)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29) |
InChI Key |
PWGLQVOHVNHXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane
- Reactants: 2-methoxyphenol and epichlorohydrin.
- Conditions: The reaction is carried out in the presence of a base, which is added in portions to control the reaction pH and avoid side reactions.
- Bases Used: Organic bases such as triethylamine, N-methylmorpholine, pyridine, or inorganic bases like sodium hydride, potassium hydroxide, or sodium hydroxide.
- Temperature: Typically maintained below 80°C, often around ambient temperature to 40°C.
- Process Notes: The base deprotonates the phenol, facilitating nucleophilic attack on epichlorohydrin to form the epoxide intermediate.
Preparation of N-(2,4-dimethylphenyl)-1-piperazine acetamide
- Reactants: 2,4-dimethylaniline derivative and chloroacetyl chloride to form 2-chloro-N-(2,4-dimethylphenyl)acetamide, followed by reaction with piperazine.
- Reaction: The chloroacetamide intermediate reacts with piperazine to form the piperazine acetamide.
- Solvents: Water, alcohols (methanol, ethanol), ketones (acetone), ethers (tetrahydrofuran), or mixtures thereof.
- Molar Ratios: Piperazine is used in controlled molar equivalents (often less than 6 equivalents) to optimize yield and minimize impurities.
- Temperature: Reaction temperatures are controlled, often below 60°C.
- Purification: The reaction mixture is treated to remove unreacted piperazine, often by pH adjustment to precipitate piperazine salts, which are removed by filtration or centrifugation.
Coupling of Epoxide with Piperazine Acetamide
- Reaction: The nucleophilic nitrogen of the piperazine acetamide attacks the epoxide ring of 1-(2-methoxyphenoxy)-2,3-epoxypropane, opening the ring and forming the hydroxypropyl side chain.
- Conditions: The reaction is typically performed in ethanol or other suitable solvents at ambient temperature or slightly elevated temperatures (up to 40°C).
- pH Control: The reaction mixture pH is carefully controlled to optimize yield and purity.
- Isolation: The final product is isolated by crystallization or filtration from the reaction mixture.
Reaction Conditions and Parameters Summary
| Step | Reactants | Solvent(s) | Base(s) | Temperature Range | Key Notes |
|---|---|---|---|---|---|
| 1. Epoxide formation | 2-methoxyphenol + epichlorohydrin | Organic solvents or neat | Triethylamine, NaH, KOH, etc. | 20–80°C | Base added in portions; pH control critical |
| 2. Piperazine acetamide formation | 2,4-dimethylphenyl chloroacetamide + piperazine | Water, alcohols, ketones | None or mild base | 0–60°C | Control piperazine equivalents; remove excess piperazine by pH adjustment |
| 3. Epoxide ring opening | Epoxide + piperazine acetamide | Ethanol or similar | None or mild base | 0–40°C | pH control; reaction time ~2 days at ambient temperature |
| 4. Isolation | Reaction mixture | - | - | Ambient | Filtration, crystallization, drying |
Purification and Quality Control
- Removal of Piperazine: Excess piperazine is removed by acidification to form piperazine salts, which precipitate and are filtered off.
- pH Adjustment: After removal of piperazine salts, the pH is adjusted with bases such as sodium hydroxide or potassium carbonate to isolate the free base form of the product.
- Particle Size Control: Equipment and conditions are selected to achieve desired particle size and purity.
- Impurity Control: Impurities such as unreacted starting materials and side products are minimized by controlling reaction stoichiometry, temperature, and pH.
Research Findings and Optimization Insights
- The stepwise addition of base during epoxide formation improves yield and reduces side reactions.
- Using less than stoichiometric amounts of piperazine in the acetamide formation step reduces impurities.
- Maintaining reaction temperatures below 40°C during the epoxide ring-opening step enhances selectivity and product stability.
- pH adjustments during purification are critical for removing residual piperazine and isolating the product in high purity.
- The choice of solvent impacts solubility and crystallization behavior, influencing final product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups to the aromatic rings.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds related to N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide exhibit promising anticancer properties. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines, including breast and colon cancer. In a study involving molecular docking, active compounds displayed binding affinities comparable to established anticancer drugs, suggesting they could serve as potential leads for new cancer therapies .
2. Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities in several studies. For example, sulfonamide derivatives of similar piperazine structures were synthesized and screened for their biological activity, revealing significant effects against bacterial and fungal pathogens . This positions the compound as a candidate for developing new antimicrobial agents.
3. Antidepressant and Neuroprotective Effects
Piperazine derivatives are known for their neuropharmacological activities, including antidepressant effects. The structural features of this compound suggest potential mechanisms that could modulate neurotransmitter systems, thereby offering therapeutic benefits in mood disorders .
Forensic Applications
1. Fingerprint Detection
A notable application of related compounds is in forensic science, specifically for latent fingerprint detection. Certain derivatives have been shown to possess adhesive properties that allow them to capture fingerprints effectively from various surfaces without the need for traditional powder methods. This innovative approach enhances the ability to recover fingerprints from challenging environments .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substitution Effects
The target compound’s closest analog is N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, which differs only in the position of the methyl groups on the phenyl ring (2,6 vs. 2,4). Spectroscopic and quantum mechanical studies on the 2,6-dimethylphenyl analog revealed distinct vibrational modes and electronic properties, including a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity .
Functional Group Variations
a) Nitro Group Substitution
N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (Molecular Weight: 384.44 g/mol) incorporates a nitro group on the piperazine-attached phenyl ring. This contrasts with the target compound’s 2-methoxyphenoxy group, which is electron-donating and may enhance lipophilicity .
b) Fluorophenyl Derivatives
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide introduces a sulfonyl group and fluorine atom. Fluorine’s electronegativity can strengthen hydrogen bonding with target proteins, while the sulfonyl group improves metabolic stability. The target compound lacks these features but retains a hydroxypropyl chain, which may confer flexibility in receptor interactions .
Pharmacological and Physicochemical Properties
A comparative analysis of key analogs is summarized below:
*Estimated based on structural similarity.
Biological Activity
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide is a compound that has garnered interest in pharmacological research due to its potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 610.755 g/mol. Its structure includes a piperazine ring, which is known for its role in various biological activities.
Pharmacodynamics
Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known to enhance binding affinity to these receptors, potentially leading to anxiolytic and antidepressant effects.
Pharmacokinetics
Data suggest that the compound exhibits favorable absorption characteristics when administered orally. It demonstrates moderate bioavailability and undergoes extensive metabolic conversion in the liver. Key metabolites include hydroxylated derivatives that may also contribute to its pharmacological effects.
Antidepressant Effects
A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors in rodents. The results indicated a decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect.
Anxiolytic Properties
In addition to its antidepressant effects, the compound exhibited anxiolytic properties in behavioral tests. The results showed a marked increase in exploratory behavior in open field tests, indicating reduced anxiety levels.
Neuroprotective Effects
Preliminary studies have suggested that this compound may provide neuroprotective benefits against oxidative stress-induced neuronal damage. In vitro assays demonstrated its ability to scavenge free radicals and reduce cell death in neuronal cultures exposed to neurotoxic agents.
Case Study 1: Animal Model of Depression
A recent study evaluated the efficacy of this compound in a chronic unpredictable stress model of depression. The results showed:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 | 60 |
| Open Field Exploration (cm) | 100 | 180 |
| Neurotransmitter Levels (5-HT) | Low | Elevated |
These findings suggest that treatment with this compound significantly improved depressive symptoms and increased serotonin levels.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro studies using neuronal cell lines exposed to hydrogen peroxide revealed that treatment with the compound resulted in:
| Measurement | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 40 | 80 |
| ROS Levels (µM) | 15 | 5 |
This data indicates that the compound effectively protects neurons from oxidative damage by reducing reactive oxygen species (ROS) levels.
Q & A
Q. What synthetic methodologies are established for this compound?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the piperazine moiety.
- Etherification for the 2-methoxyphenoxypropyl side chain.
- Acetamide coupling using activating agents like EDCI or HOBt. Purification often employs recrystallization or column chromatography. For structurally related piperazine-acetamide derivatives, reaction optimization using computational screening (e.g., quantum chemical calculations) improves yield and selectivity .
Q. Which spectroscopic techniques are validated for structural characterization?
Key methods include:
- FT-IR and Raman spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, phenolic O-H at ~3400 cm⁻¹) .
- ¹H/¹³C NMR to resolve piperazine proton environments (δ 2.5–3.5 ppm) and aromatic substituents .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 440.2) .
Q. What pharmacological models are used to study its efficacy?
- In vitro : Receptor-binding assays (e.g., α-adrenergic or serotonin receptors) to evaluate affinity .
- Ex vivo : The chick embryo partial ischemia model assesses cardioprotective effects by measuring biomarkers like lactate dehydrogenase (LDH) and troponin .
- In vivo : Rodent models for antianginal or vasodilatory activity, though species-specific metabolic differences require careful dose calibration .
Q. How is the compound quantified in biological matrices?
A validated RP-HPLC-DAD method uses:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v).
- Detection : 230 nm with retention time ~6.2 min. Validation parameters include linearity (1–50 µg/mL, r² >0.999), precision (%RSD <2%), and recovery (>95%) .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding its reactivity?
- Density Functional Theory (DFT) calculates vibrational spectra (e.g., IR/Raman) to correlate experimental peaks with molecular vibrations, resolving ambiguities in tautomerism or hydrogen bonding .
- Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H⋯O) to predict crystal packing and stability .
- Reaction path simulations identify transition states and intermediates, guiding synthetic route optimization .
Q. How to resolve contradictions in pharmacological data across studies?
Discrepancies in efficacy (e.g., varying IC₅₀ values) may arise from:
- Model specificity : Ex vivo chick embryo ischemia vs. rodent models.
- Purity : Impurities >5% (e.g., unreacted intermediates) skew bioactivity; rigorous HPLC validation is critical .
- Metabolic variability : Species-dependent cytochrome P450 activity alters pharmacokinetics. Cross-validation with LC-MS/MS metabolite profiling is recommended .
Q. What strategies optimize synthetic yield and purity?
- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) to identify optimal conditions.
- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., acetamide coupling).
- Hybrid computational-experimental workflows : ICReDD’s quantum chemical reaction path searches reduce trial-and-error iterations by 40–60% .
Q. What structure-activity relationship (SAR) insights exist for piperazine modifications?
- Piperazine substitution : 4-Arylpiperazine derivatives (e.g., 4-fluorophenyl) enhance α₁-adrenergic receptor selectivity .
- Side-chain hydroxylation : The 2-hydroxypropyl group improves solubility but may reduce blood-brain barrier penetration.
- Methoxy positioning : Ortho-substitution (2-methoxyphenoxy) increases steric hindrance, altering receptor docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
